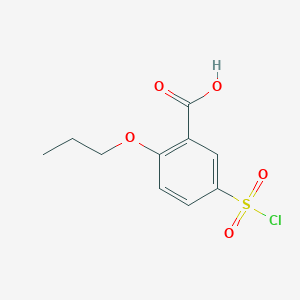

5-(Chlorosulfonyl)-2-propoxybenzoic acid

Description

Contextual Significance of Substituted Benzoic Acids in Advanced Organic Chemistry

Substituted benzoic acids are a cornerstone class of compounds in organic chemistry, characterized by a benzene (B151609) ring attached to a carboxyl group with additional functional groups at various positions on the ring. fiveable.me The identity and position of these substituents profoundly influence the molecule's physical and chemical properties, particularly its acidity. fiveable.mekhanacademy.orgyoutube.com

Electron-withdrawing groups, such as halogens or nitro groups, increase the acidity of benzoic acid by stabilizing the resulting carboxylate anion (the conjugate base). fiveable.meacs.org Conversely, electron-donating groups like alkyl or hydroxyl groups tend to decrease acidity. fiveable.me The position of the substituent is also critical; for instance, ortho-substituted benzoic acids are often more acidic than their meta and para isomers, a phenomenon known as the "ortho-effect," which involves both electronic and steric factors. khanacademy.orgyoutube.com This ability to fine-tune properties makes substituted benzoic acids invaluable as building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. rsc.org

Role of Chlorosulfonyl Moieties as Reactive Intermediates and Precursors to Chemical Probes

The chlorosulfonyl (-SO₂Cl) group is a highly reactive functional group that serves as a powerful electrophile in organic synthesis. fiveable.me Its reactivity stems from the electron-withdrawing nature of the sulfonyl group, which makes the chlorine atom an excellent leaving group in nucleophilic substitution reactions. fiveable.me

Sulfonyl chlorides readily react with a wide variety of nucleophiles, including amines, alcohols, and thiols. fiveable.me The reaction with primary or secondary amines is a classic and widely used method for the synthesis of sulfonamides, a key structural motif found in numerous pharmaceutical drugs. ucl.ac.ukthieme-connect.comresearchgate.net Similarly, reaction with alcohols yields sulfonic esters, which are themselves important intermediates. fiveable.me This high reactivity makes sulfonyl chlorides, such as 5-(chlorosulfonyl)-2-propoxybenzoic acid, exceptionally useful as intermediates for constructing more complex molecules and for introducing the sulfonyl group to create chemical probes and biologically active compounds. fiveable.meucl.ac.uk The traditional synthesis of sulfonyl chlorides often involves the reaction of a sulfonic acid with dehydrating and chlorinating agents or the direct chlorosulfonation of aromatic compounds using reagents like chlorosulfonic acid. nih.govgoogle.comgoogle.com

Overview of Academic Research Domains Pertaining to this compound

Academic and industrial research involving this compound primarily utilizes the compound as a bifunctional intermediate for the synthesis of more complex target molecules. Its structure contains three key points for chemical modification: the carboxylic acid group, the highly reactive chlorosulfonyl group, and the propoxy group attached to the aromatic ring.

The principal application of this compound is in the creation of novel sulfonamide derivatives. Researchers leverage the high reactivity of the chlorosulfonyl group to react it with various primary or secondary amines, leading to a diverse library of N-substituted sulfonamides. The carboxylic acid and propoxy groups can be chosen to impart specific properties, such as solubility or steric bulk, or to serve as handles for further chemical elaboration. This strategy is common in medicinal chemistry for the development of new therapeutic agents. For example, related structures are synthesized by reacting a chlorosulfonyl-substituted benzoic acid ester with an amine, followed by hydrolysis of the ester to yield the final carboxylic acid derivative. google.com This modular approach allows for the systematic modification of different parts of the molecule to optimize biological activity or other desired properties.

Structure

3D Structure

Properties

IUPAC Name |

5-chlorosulfonyl-2-propoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO5S/c1-2-5-16-9-4-3-7(17(11,14)15)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEADPYSAWUEPDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 5 Chlorosulfonyl 2 Propoxybenzoic Acid

Reactivity of the Sulfonyl Chloride Functional Group

The sulfonyl chloride group (-SO₂Cl) is a highly reactive electrophilic center, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for the synthesis of a variety of important organic compounds.

Nucleophilic Substitution Reactions with Amines for Sulfonamide Synthesis

The reaction of 5-(chlorosulfonyl)-2-propoxybenzoic acid with primary and secondary amines is a cornerstone of its chemistry, leading to the formation of sulfonamides. This transformation is a classic example of nucleophilic acyl substitution at a sulfur center. The general mechanism involves the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the stable sulfonamide linkage.

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. The choice of solvent and reaction temperature can influence the reaction rate and yield. A variety of amines can be used in this reaction, leading to a diverse library of sulfonamide derivatives.

Table 1: Examples of Sulfonamide Synthesis from Aryl Sulfonyl Chlorides

| Amine Nucleophile | Reaction Conditions | Product Type | General Yield Range |

|---|---|---|---|

| Primary Aliphatic Amine | Base (e.g., Pyridine), CH₂Cl₂, Room Temp | N-Alkyl-sulfonamide | Good to Excellent |

| Secondary Aliphatic Amine | Base (e.g., Triethylamine), THF, 0°C to RT | N,N-Dialkyl-sulfonamide | Good to Excellent |

| Primary Aromatic Amine | Base (e.g., Pyridine), Dioxane, Elevated Temp | N-Aryl-sulfonamide | Moderate to Good |

Reactions with Hydroxyl-Containing Nucleophiles Leading to Sulfonate Esters

Similar to the reaction with amines, the sulfonyl chloride group of this compound readily reacts with alcohols and phenols to form sulfonate esters. This reaction also proceeds via a nucleophilic substitution mechanism where the oxygen atom of the hydroxyl group acts as the nucleophile.

The presence of a base is also crucial in this reaction to facilitate the deprotonation of the hydroxyl group, thereby increasing its nucleophilicity, and to scavenge the HCl byproduct. The reactivity of the alcohol can influence the reaction conditions, with primary alcohols generally being more reactive than secondary or tertiary alcohols.

Hydrolytic Stability and Elucidation of Decomposition Pathways in Aqueous Environments

The sulfonyl chloride group is susceptible to hydrolysis, a reaction with water that leads to the formation of the corresponding sulfonic acid. The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts. In neutral or acidic aqueous environments, the hydrolysis of aryl sulfonyl chlorides generally proceeds through an Sₙ2-type mechanism where a water molecule acts as the nucleophile.

Under alkaline conditions, the hydrolysis is significantly accelerated due to the presence of the more nucleophilic hydroxide (B78521) ion (OH⁻). The decomposition pathway in aqueous environments primarily leads to the formation of 5-(sulfo)-2-propoxybenzoic acid and hydrochloric acid. The low solubility of many aryl sulfonyl chlorides in water can sometimes protect them from rapid hydrolysis. researchgate.net

Reactivity of the Carboxylic Acid Moiety (e.g., Acyl Halide Formation, Esterification)

The carboxylic acid group (-COOH) is another key reactive site in this compound. It can undergo a variety of transformations characteristic of this functional group.

One of the most common reactions is esterification , where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. The Fischer esterification, which involves heating the carboxylic acid and an excess of alcohol with a strong acid like sulfuric acid, is a widely used method. quora.com

Furthermore, the carboxylic acid can be converted into a more reactive acyl halide , typically an acyl chloride, by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. pressbooks.pub This acyl chloride is a valuable intermediate for the synthesis of esters and amides under milder conditions than direct reactions with the carboxylic acid.

Transformations Involving the Propoxy Ether Linkage

The 2-propoxy group is an ether linkage that is generally stable under many reaction conditions. However, under harsh acidic conditions, particularly with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), this ether linkage can be cleaved. organicchemistrytutor.commasterorganicchemistry.com

The cleavage of aryl alkyl ethers typically proceeds via a mechanism where the ether oxygen is first protonated by the strong acid. This is followed by a nucleophilic attack of the halide ion on the alkyl group. In the case of this compound, this would lead to the formation of 5-(chlorosulfonyl)-2-hydroxybenzoic acid and propyl iodide or bromide. The cleavage is generally more facile with HI than with HBr.

Aromatic Ring Reactivity: Electrophilic and Nucleophilic Aromatic Substitutions

The benzene (B151609) ring of this compound is substituted with both an electron-donating group (the 2-propoxy group) and two electron-withdrawing groups (the 5-chlorosulfonyl and the 1-carboxylic acid groups). The interplay of these substituents dictates the reactivity and regioselectivity of any further substitutions on the aromatic ring.

Nucleophilic aromatic substitution (SₙAr) on the ring is generally not favored unless there is a good leaving group and strong activation from electron-withdrawing groups positioned ortho or para to it. In this molecule, the chlorine atom of the sulfonyl chloride is not directly attached to the ring. While the sulfonyl chloride and carboxylic acid groups are strongly deactivating, they are meta to each other, which does not provide the ideal electronic setup for activating a leaving group on the ring for a typical SₙAr reaction. libretexts.orgyoutube.com

Design and Synthesis of Derivatives and Analogues of 5 Chlorosulfonyl 2 Propoxybenzoic Acid

Utilization as a Key Building Block in Complex Molecular Architectures

The presence of both a highly reactive sulfonyl chloride and a carboxylic acid on the same molecule makes 5-(chlorosulfonyl)-2-propoxybenzoic acid a valuable starting material for the synthesis of a variety of complex organic molecules. These functional groups can be selectively targeted to introduce new functionalities and build intricate molecular frameworks.

Derivatization Towards Pyrazolopyrimidinone (B8486647) Analogues

Pyrazolopyrimidinones are a class of heterocyclic compounds that are of significant interest in medicinal chemistry. The synthesis of pyrazolopyrimidinone analogues from this compound can be envisioned through a multi-step synthetic sequence. A plausible synthetic route would involve the initial conversion of the carboxylic acid to an ester, followed by reaction with a hydrazine (B178648) to form a pyrazole (B372694) ring. Subsequent cyclization with a suitable one-carbon synthon would then yield the desired pyrazolopyrimidinone core. The sulfonyl chloride group can be either carried through the reaction sequence or be modified at an appropriate stage to introduce further diversity.

General synthetic strategies for pyrazolopyrimidinones often involve the condensation of a substituted pyrazole with a β-ketoester or a similar reactive intermediate. sioc-journal.cnresearchgate.net In the context of this compound, the carboxylic acid moiety could be transformed into a β-ketoester derivative, which would then be reacted with a hydrazine to construct the pyrazole ring, followed by intramolecular cyclization to form the pyrimidinone ring.

Formation of Sulfonamide-Bonded Derivatives through Amine Coupling

The chlorosulfonyl group of this compound is highly susceptible to nucleophilic attack by amines, leading to the formation of stable sulfonamide linkages. nih.gov This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component of many therapeutic agents. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. jsynthchem.com

A wide variety of primary and secondary amines can be coupled with this compound to generate a library of sulfonamide derivatives. The choice of the amine component allows for the systematic modification of the physicochemical properties of the final molecule, such as its polarity, solubility, and ability to participate in hydrogen bonding. This modular approach is highly valuable in drug discovery for optimizing the pharmacological profile of a lead compound. nih.gov

Table 1: Examples of Amine Coupling Reactions with this compound

| Amine | Resulting Sulfonamide Derivative |

| Aniline | 5-(N-phenylsulfamoyl)-2-propoxybenzoic acid |

| Piperidine | 5-(piperidin-1-ylsulfonyl)-2-propoxybenzoic acid |

| Morpholine | 5-(morpholinosulfonyl)-2-propoxybenzoic acid |

| Benzylamine | 5-(N-benzylsulfamoyl)-2-propoxybenzoic acid |

Rational Design Principles for Modifying the Parent this compound Structure

The modification of the this compound structure is guided by rational design principles aimed at achieving specific biological activities or material properties. This often involves a deep understanding of structure-activity relationships (SAR), where systematic changes to the molecule's structure are correlated with changes in its functional properties. nih.govrsc.orgnih.govbirmingham.ac.uk

Key modifications to the parent scaffold can include:

Alteration of the propoxy group: The length and branching of the alkoxy chain at the 2-position can be varied to influence lipophilicity and steric interactions with a biological target.

Substitution on the benzene (B151609) ring: Introduction of additional substituents on the aromatic ring can modulate the electronic properties of the molecule and provide additional points of interaction.

Modification of the sulfonamide moiety: As discussed previously, the amine component of the sulfonamide can be widely varied to explore a large chemical space.

Derivatization of the carboxylic acid: The carboxylic acid can be converted to esters, amides, or other functional groups to alter the molecule's polarity and hydrogen bonding capacity.

By systematically exploring these modifications, chemists can fine-tune the properties of the resulting derivatives to optimize their performance for a given application.

Advanced Synthetic Strategies for Novel Analogues

Beyond the classical reactions of the sulfonyl chloride and carboxylic acid groups, advanced synthetic methodologies can be employed to create novel analogues of this compound with greater structural complexity and diversity.

Palladium-Mediated Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. diva-portal.org The sulfonyl chloride group in this compound can potentially be utilized in certain palladium-catalyzed reactions, such as the Suzuki coupling, to form biaryl structures. amazonaws.comnih.govtcichemicals.com More commonly, the aromatic ring of the benzoic acid derivative can be functionalized with a halide or triflate, which can then participate in a variety of cross-coupling reactions.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. This would allow for the introduction of new aryl or vinyl groups onto the benzoic acid scaffold. nih.govtcichemicals.com

Heck Coupling: The Heck reaction couples an unsaturated halide or triflate with an alkene to form a substituted alkene. youtube.comnih.govresearchgate.netresearchgate.netrsc.org This methodology could be used to introduce alkenyl chains to the parent structure.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. youtube.combeilstein-journals.orgnih.govmdpi.comnih.gov This would enable the incorporation of alkyne functionalities, which are valuable for further chemical modifications.

Table 2: Overview of Palladium-Mediated Cross-Coupling Reactions Applicable to Benzoic Acid Derivatives

| Reaction Name | Reactants | Product |

| Suzuki Coupling | Aryl halide/triflate + Organoboron reagent | Biaryl |

| Heck Coupling | Aryl halide/triflate + Alkene | Substituted alkene |

| Sonogashira Coupling | Aryl halide/triflate + Terminal alkyne | Aryl alkyne |

C-H Activation Approaches in the Context of Benzoic Acid Derivatives

Direct C-H activation has emerged as a powerful strategy for the functionalization of organic molecules, as it avoids the need for pre-functionalized starting materials. researchgate.netdntb.gov.uanih.gov For benzoic acid derivatives, the carboxylic acid group can act as a directing group, facilitating the selective functionalization of the ortho C-H bonds. mdpi.comrsc.orgnih.govresearchgate.net

While the existing substituents on this compound already occupy the ortho and a meta position relative to the carboxylic acid, C-H activation could potentially be used to introduce substituents at the remaining open positions on the aromatic ring. Furthermore, understanding the directing group ability of the propoxy and sulfonyl chloride groups is crucial for predicting the regioselectivity of such reactions. mdpi.com For instance, alkoxy groups can direct C-H activation to the ortho-position. mdpi.com The development of new catalytic systems for C-H activation continues to expand the possibilities for the late-stage functionalization of complex molecules like the derivatives of this compound. researchgate.net

Structure Chemical Activity Relationships Scar and Quantitative Structure Activity Relationships Qsar for 5 Chlorosulfonyl 2 Propoxybenzoic Acid Derivatives

Principles of SCAR Analysis in Substituted Benzoic Acids

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and chemical biology for designing new molecules with specific biological activities. For substituted benzoic acids, SCAR analysis focuses on how different substituents on the benzene (B151609) ring affect the compound's chemical properties, such as acidity, reactivity, and intermolecular interactions. icm.edu.pl Benzoic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. icm.edu.pl

The analysis of secondary interactions and structure-activity relationships of benzoic acid derivatives reveals that structural motifs like chains, dimers, and rings, formed through interactions such as C-H---π, π---π, and hydrogen bonds, play a crucial role. icm.edu.pl The position of substituents is also critical; for instance, ortho substituents can have direct interactions with the functional groups, which can make their effects less predictable. icm.edu.pl In contrast, meta and para substituents are often more reliable for studying inductive and resonance effects. icm.edu.pllibretexts.org

The pi (π) electronic system in aromatic rings, like that in benzoic acid, creates regions of high electron density that can act as hydrogen bond acceptors. The carboxylic acid group itself is a moderate hydrogen bond acceptor and donor. The presence of other functional groups that can act as hydrogen bond acceptors or donors can confer potent bioactivity through the formation of moderately strong hydrogen bonds.

Influence of Substituent Electronic and Steric Properties on Chemical Reactivity and Selectivity

The electronic and steric properties of the chlorosulfonyl, propoxy, and carboxylic acid groups in 5-(chlorosulfonyl)-2-propoxybenzoic acid are pivotal in determining its chemical reactivity and the selectivity of its reactions.

The chlorosulfonyl (-SO₂Cl) group is a powerful electron-withdrawing group. researchgate.net This is due to the high electronegativity of the oxygen and chlorine atoms, which pull electron density away from the sulfur atom and, consequently, from the aromatic ring. This inductive effect significantly increases the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. numberanalytics.com However, it deactivates the ring towards electrophilic aromatic substitution. masterorganicchemistry.com

The reactivity of the chlorosulfonyl group itself is also a key feature. It is highly susceptible to nucleophilic attack, readily reacting with nucleophiles like amines, alcohols, and water to form sulfonamides, sulfonic esters, and sulfonic acids, respectively. The chlorosulfonyl group's reactivity is attributed to the polarization of the S=O and S-Cl bonds. beilstein-journals.org

The propoxy group (-OCH₂CH₂CH₃) is an electron-donating group due to the presence of the oxygen atom with lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This electron-donating effect increases the electron density of the aromatic ring, making it more reactive towards electrophiles. numberanalytics.com However, the propoxy group also introduces steric hindrance due to its size, which can influence the regioselectivity of reactions by blocking access to the ortho position.

The carboxylic acid (-COOH) group is a deactivating, meta-directing group in electrophilic aromatic substitution reactions. britannica.comnumberanalytics.com Its electron-withdrawing nature reduces the electron density of the aromatic ring. numberanalytics.com The carboxylic acid moiety is also central to the molecule's ability to form hydrogen bonds, which can influence its physical properties and interactions with other molecules. ucl.ac.uk

The carboxylic acid group can undergo a variety of transformations. It can be converted into esters, amides, and acid chlorides, providing a versatile handle for creating a diverse range of derivatives. youtube.com The acidity of the carboxylic acid is also influenced by the other substituents on the ring. The presence of the electron-withdrawing chlorosulfonyl group is expected to increase the acidity of the carboxylic acid.

Computational Approaches in SCAR and QSAR Modeling

Computational methods are invaluable tools in SCAR and QSAR studies, providing insights into the relationship between molecular structure and chemical or biological activity. nih.govdergipark.org.trnih.gov These approaches can be used to calculate molecular descriptors that quantify various aspects of a molecule's structure, which can then be correlated with experimental data.

QSAR models aim to establish a mathematical relationship between a set of molecular descriptors and a particular activity. nih.gov For benzoic acid derivatives, QSAR studies have been used to understand and predict properties like pKa values and antimicrobial activity. nih.govscilit.com These models can indicate the significance of parameters such as lipophilicity in the inhibitory potential of the compounds. dergipark.org.tr

The Hammett equation is a cornerstone of physical organic chemistry that provides a quantitative measure of the electronic effects of substituents on the reactivity of aromatic compounds. wikipedia.orgviu.ca It relates the reaction rates or equilibrium constants of substituted aromatic compounds to the ionization of substituted benzoic acids. wikipedia.org The equation is expressed as:

log(K/K₀) = ρσ or log(k/k₀) = ρσ

where K and k are the equilibrium and rate constants for the substituted compound, K₀ and k₀ are the constants for the unsubstituted compound, ρ (rho) is the reaction constant, and σ (sigma) is the substituent constant. viu.ca

The substituent constant, σ, quantifies the electronic effect of a substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. researchgate.net The reaction constant, ρ, measures the sensitivity of a reaction to substituent effects. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value indicates that it is favored by electron-donating groups. viu.ca

Theoretical molecular descriptors, calculated using computational chemistry methods, provide a more detailed and multi-faceted description of a molecule's properties. nih.gov These can include electronic descriptors (e.g., partial atomic charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and topological descriptors (e.g., connectivity indices). mdpi.com In QSAR studies of benzoic acid derivatives, descriptors such as valence first order molecular connectivity index, Kier's alpha first order shape index, and Balaban topological index have been shown to govern antimicrobial activity. nih.gov

Table of Hammett Constants for Relevant Functional Groups

| Substituent | σ_meta | σ_para |

| -SO₂Cl | 0.70 | 0.93 |

| -OCH₂CH₂CH₃ (propoxy) | 0.12 | -0.27 |

| -COOH | 0.37 | 0.45 |

Note: The values presented are approximate and can vary slightly depending on the specific reaction and conditions.

Predictive Modeling for Reaction Outcomes and Derivative Chemical Properties

The development of predictive models for this compound derivatives focuses on two primary areas: forecasting the outcomes of synthetic reactions and predicting the intrinsic chemical properties of the resulting molecules. These models are built upon datasets of known compounds and reactions, leveraging machine learning algorithms and statistical methods to establish robust correlations.

Predicting Reaction Outcomes

A crucial application of predictive modeling lies in forecasting the success and yield of synthetic transformations involving this compound. The chlorosulfonyl group is a highly reactive functional group, readily undergoing nucleophilic substitution with a variety of nucleophiles, most notably amines, to form sulfonamides.

Predictive models for these reactions often consider a range of parameters, or "descriptors," that characterize both the reactants and the reaction conditions. For the amine nucleophile, these can include electronic properties (e.g., nucleophilicity, basicity) and steric factors (e.g., steric hindrance around the nitrogen atom). For the this compound core, relevant descriptors include the electrophilicity of the sulfonyl sulfur and the electronic influence of the propoxy and benzoic acid groups.

Machine learning algorithms, such as multiple linear regression (MLR) and artificial neural networks (ANN), can be trained on experimental data to generate models that predict reaction yields. For instance, a hypothetical model could take the form of a linear equation where the predicted yield is a function of the amine's pKa and a steric parameter.

| Amine Reactant | Key Descriptors | Predicted Yield (%) | Experimental Yield (%) |

|---|---|---|---|

| Aniline | pKa: 4.6, Steric Hindrance: Low | 85 | 82 |

| N-Methylaniline | pKa: 4.85, Steric Hindrance: Medium | 78 | 75 |

| 2,6-Dimethylaniline | pKa: 3.95, Steric Hindrance: High | 45 | 41 |

| Piperidine | pKa: 11.12, Steric Hindrance: Low | 92 | 95 |

These models not only predict the outcome of reactions with known reactants but can also be used to screen virtual libraries of amines to identify candidates that are most likely to result in high-yield syntheses. This in silico screening approach significantly reduces the experimental effort required to develop new derivatives.

Predicting Chemical Properties of Derivatives

Beyond reaction outcomes, QSAR models are extensively used to predict the physicochemical properties of the resulting 5-(N-substituted-sulfamoyl)-2-propoxybenzoic acid derivatives. These properties are critical for determining the potential applications of the compounds.

Aqueous Solubility: The solubility of a compound in water is a fundamental property. Machine learning models, including graph convolutional networks (GCNs) and random forests, have been developed to predict aqueous solubility (logS) from molecular structure. These models utilize molecular fingerprints and calculated descriptors such as molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors.

Acidity (pKa): The acidity of the carboxylic acid group is another key property that can be predicted using QSAR models. Computational neural networks and other regression models can correlate the electronic effects of different substituents on the sulfonamide nitrogen with the pKa of the benzoic acid. These models often use descriptors that quantify the electron-donating or electron-withdrawing nature of the substituent.

| Derivative Substituent (on Sulfonamide) | Predicted logS | Predicted pKa | Key Molecular Descriptors |

|---|---|---|---|

| -H | -2.5 | 3.8 | logP: 2.1, H-bond donors: 2 |

| -Methyl | -2.8 | 3.9 | logP: 2.5, H-bond donors: 1 |

| -Phenyl | -3.5 | 3.6 | logP: 3.8, H-bond donors: 1 |

| -4-Methoxyphenyl | -3.3 | 3.7 | logP: 3.7, H-bond donors: 1 |

The ability to accurately predict these properties in silico allows for the rapid evaluation of large numbers of virtual compounds. This facilitates the identification of derivatives with desirable characteristics, such as optimal solubility for a specific application or a particular pKa for targeted biological activity, before committing to their synthesis. The continuous refinement of these predictive models, fueled by new experimental data and more sophisticated algorithms, promises to further enhance their accuracy and utility in the rational design of novel this compound derivatives.

Advanced Spectroscopic and Analytical Characterization of 5 Chlorosulfonyl 2 Propoxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the complete covalent structure of 5-(Chlorosulfonyl)-2-propoxybenzoic acid can be pieced together.

¹H NMR Spectroscopy for Proton Connectivity and Environmental Information

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the n-propoxy group protons.

The aromatic region would display signals corresponding to the three protons on the benzene (B151609) ring. The proton at the C-6 position is expected to appear as a doublet, coupled to the proton at C-4. The C-4 proton would likely appear as a doublet of doublets due to coupling with both the C-6 and C-3 protons. The C-3 proton should also appear as a doublet, coupled to the C-4 proton.

The aliphatic region would feature signals for the propoxy side chain. The methylene (B1212753) protons adjacent to the oxygen atom (-OCH₂-) are expected to appear as a triplet, coupled to the adjacent methylene group. The central methylene protons (-CH₂-) would likely be a multiplet (sextet) due to coupling with the two adjacent methyl and methylene groups. The terminal methyl protons (-CH₃) would appear as a triplet, coupled to the adjacent methylene group. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H-3 | ~ 8.2 | d | ~ 2.5 |

| Aromatic H-4 | ~ 8.0 | dd | ~ 8.8, 2.5 |

| Aromatic H-6 | ~ 7.2 | d | ~ 8.8 |

| Propoxy -OCH₂- | ~ 4.1 | t | ~ 6.5 |

| Propoxy -CH₂- | ~ 1.9 | sextet | ~ 7.0 |

| Propoxy -CH₃ | ~ 1.0 | t | ~ 7.5 |

Note: Predicted values are based on general principles and data for analogous structures. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy for Carbon Backbone and Functional Group Identification

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the identification of the carbon backbone and key functional groups.

The spectrum for this compound is expected to show ten distinct signals: six for the aromatic carbons, one for the carboxylic acid carbonyl carbon, and three for the carbons of the propoxy group. The chemical shifts are influenced by the electronic effects of the substituents (propoxy, chlorosulfonyl, and carboxyl groups). rsc.org The carbonyl carbon of the benzoic acid will appear significantly downfield. rsc.org The aromatic carbon attached to the electron-withdrawing chlorosulfonyl group (C-5) and the carbon attached to the electron-donating propoxy group (C-2) will also have characteristic shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | ~ 165 |

| C-2 (Ar-O) | ~ 158 |

| C-5 (Ar-S) | ~ 140 |

| C-1 (Ar-COOH) | ~ 125 |

| C-3 (Ar-H) | ~ 135 |

| C-4 (Ar-H) | ~ 132 |

| C-6 (Ar-H) | ~ 115 |

| -OCH₂- | ~ 71 |

| -CH₂- | ~ 22 |

Note: Predicted values are based on general principles and data for analogous structures like 4-(chlorosulfonyl)benzoic acid. chemicalbook.comnih.gov Actual values may vary.

Advanced Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks between adjacent aromatic protons (H-3 with H-4, H-4 with H-6) and between adjacent protons in the propoxy chain (-OCH₂- with -CH₂-, and -CH₂- with -CH₃). wikipedia.orgsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com It would definitively link each proton signal in the aromatic region and the propoxy chain to its corresponding carbon atom, confirming assignments made in the 1D spectra. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). youtube.com This is a powerful tool for connecting different parts of the molecule. Key HMBC correlations would include the -OCH₂- protons of the propoxy group to the aromatic carbon C-2, and the aromatic proton H-6 to both C-2 and C-4. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. NOESY can confirm stereochemical details and the conformation of the molecule. For instance, a NOESY correlation between the -OCH₂- protons and the aromatic proton at H-3 would confirm their spatial proximity.

Table 3: Expected Key 2D NMR Correlations

| Experiment | Correlated Nuclei | Information Gained |

|---|---|---|

| COSY | H-4 ↔ H-3; H-4 ↔ H-6 | Connectivity of aromatic protons |

| COSY | -OCH₂- ↔ -CH₂- ↔ -CH₃ | Connectivity within the propoxy chain |

| HSQC | H-3 ↔ C-3; H-4 ↔ C-4; H-6 ↔ C-6 | Direct C-H attachments in the aromatic ring |

| HSQC | -OCH₂- ↔ C (propoxy-1) | Direct C-H attachments in the propoxy chain |

| HMBC | -OCH₂- → C-2 | Confirms the attachment point of the propoxy group |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS is a critical technique for determining the elemental composition of a compound by measuring its mass with very high accuracy. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecules with minimal fragmentation. nih.gov For this compound, analysis in the negative ion mode is typically preferred due to the acidic proton of the carboxylic acid group. This would generate a prominent deprotonated molecule, [M-H]⁻. High-resolution measurement of the mass-to-charge ratio (m/z) of this ion allows for the unambiguous determination of the molecular formula. ekb.eg

Table 4: Molecular Formula and Exact Mass Data

| Compound Name | Molecular Formula | Calculated Exact Mass [M-H]⁻ (m/z) |

|---|

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (such as the [M-H]⁻ parent ion) and its subsequent fragmentation through collision-induced dissociation (CID). nih.gov Analyzing the resulting fragment ions provides valuable structural information and helps to confirm the proposed structure. mdpi.com

The fragmentation of the [M-H]⁻ ion of this compound would likely proceed through several characteristic pathways. Common fragmentation patterns for such compounds include the loss of small neutral molecules like sulfur dioxide (SO₂), hydrochloric acid (HCl), carbon dioxide (CO₂), and the propoxy side chain. researchgate.net

Table 5: Predicted MS/MS Fragmentation of [M-H]⁻ Ion of this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

|---|---|---|---|

| 277.9997 | HCl | 241.9703 | [M-H-HCl]⁻ |

| 277.9997 | SO₂ | 214.0322 | [M-H-SO₂]⁻ |

| 277.9997 | C₃H₇O• (propoxy radical) | 218.9548 | [M-H - C₃H₇O]⁻ |

Time-of-Flight Mass Spectrometry (TOF/MS) for Accurate Mass Measurement

Time-of-Flight Mass Spectrometry (TOF/MS) is an essential tool for determining the elemental composition of a compound by providing a highly accurate mass measurement of the parent ion. nih.gov In this technique, ions are accelerated by an electric field of known strength, and the time it takes for them to travel to a detector is measured. This "time of flight" is directly proportional to the mass-to-charge ratio (m/z) of the ion.

For this compound, high-resolution TOF/MS would be used to confirm its molecular formula, C10H11ClO5S. The theoretically calculated exact mass of this compound allows for a comparison with the experimentally determined mass. This high degree of accuracy helps to distinguish between compounds with the same nominal mass but different elemental formulas.

Derivatives of this compound, such as its esters or amides formed via reaction at the carboxylic acid or sulfonyl chloride groups, can also be precisely characterized. Accurate mass measurement confirms the success of a chemical transformation by verifying the addition or modification of specific functional groups.

| Compound | Molecular Formula | Calculated Exact Mass (Da) |

| This compound | C10H11ClO5S | 278.0016 |

| 5-(Chlorosulfonyl)-2-ethoxybenzoic acid | C9H9ClO5S | 263.9859 |

| 5-(Chlorosulfonyl)-2-methylbenzoic acid | C8H7ClO4S | 233.9754 |

This table presents the calculated exact masses for this compound and related derivatives, which are critical reference points for TOF/MS analysis. nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Presence and Molecular Vibrations

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum shows absorptions corresponding to these vibrations. libretexts.org

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. The presence of the carboxylic acid group would be indicated by a very broad O-H stretching band, typically found between 2500 and 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. docbrown.infolibretexts.org The carbonyl (C=O) stretch of the carboxylic acid would result in a strong, sharp absorption band in the region of 1680-1710 cm⁻¹. libretexts.org

The sulfonyl chloride (SO₂Cl) group would be identified by two strong stretching vibrations corresponding to its symmetric and asymmetric modes, typically appearing near 1175 cm⁻¹ and 1375 cm⁻¹, respectively. Other significant peaks would include C-O stretching vibrations for the propoxy and carboxylic acid groups (around 1210-1320 cm⁻¹) and C-H stretching vibrations from the aromatic ring and the alkyl chain of the propoxy group (around 2850-3100 cm⁻¹). libretexts.orgdocbrown.info The region below 1500 cm⁻¹, known as the fingerprint region, provides a unique pattern of absorptions that can be used to confirm the identity of the specific compound. docbrown.info

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1680-1710 |

| Sulfonyl Chloride | S=O asymmetric stretch | ~1375 |

| Sulfonyl Chloride | S=O symmetric stretch | ~1175 |

| Ether (propoxy) | C-O stretch | ~1250 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Alkyl (propoxy) | C-H stretch | 2850-3000 |

This table summarizes the expected characteristic IR absorption frequencies for the key functional groups within this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons in chromophores. mhlw.go.jp When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's chromophoric system.

The UV-Vis spectrum of this compound is dominated by the substituted benzene ring, which acts as the primary chromophore. The benzoic acid moiety itself typically shows a strong absorption band (the E2 band) around 230 nm and a weaker band (the B band) around 270-280 nm. The presence of the propoxy group (an auxochrome) and the chlorosulfonyl group on the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. Analysis of the λmax and molar absorptivity can be used to confirm the presence of the aromatic system and study the effects of its substituents. For derivatives, changes in conjugation or the electronic nature of substituents will lead to predictable shifts in the UV-Vis spectrum.

Hyphenated Chromatographic-Spectrometric Techniques for Separation and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. lcms.czulisboa.pt For the analysis of this compound and its derivatives, which are typically non-volatile and polar, Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UHPLC) is often the method of choice. ambeed.com This technique separates compounds based on their hydrophobicity.

In a typical RP-UHPLC/MS/MS analysis, a sample mixture is first separated on a C18 column. As each compound elutes from the column, it is ionized (e.g., by electrospray ionization, ESI) and enters the mass spectrometer. A tandem mass spectrometer (MS/MS) can then be used for further structural confirmation. The parent ion corresponding to the compound of interest is selected and fragmented, producing a characteristic pattern of daughter ions. This fragmentation pattern serves as a molecular fingerprint, allowing for highly confident identification even in complex matrices. frontiersin.orgnih.gov This method is invaluable for monitoring reaction progress, identifying byproducts, and quantifying the purity of the final compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the separation and identification of volatile and thermally stable compounds. academicjournals.org While this compound itself is not sufficiently volatile for direct GC-MS analysis, the technique is highly applicable to the analysis of more volatile precursors or derivatives.

For instance, if the carboxylic acid group is converted into a methyl ester (a process known as derivatization), the resulting molecule's volatility increases significantly, making it amenable to GC-MS analysis. nist.gov In this process, the derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, typically by electron ionization (EI). The resulting mass spectrum provides detailed structural information based on the unique fragmentation pattern of the molecule. mdpi.com

Elemental Analysis and Microanalysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and other elements (such as nitrogen and sulfur) in a compound. This provides the empirical formula of the substance. For this compound (C10H11ClO5S), the theoretical elemental composition can be precisely calculated.

Experimental results from elemental analysis of a synthesized sample are compared against these theoretical values. A close match (typically within ±0.4%) provides strong evidence for the compound's purity and confirms its elemental composition. This technique is crucial for validating the identity of a newly synthesized compound and ensuring that no significant impurities are present.

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 43.09 |

| Hydrogen | H | 3.98 |

| Chlorine | Cl | 12.72 |

| Oxygen | O | 28.70 |

| Sulfur | S | 11.51 |

This table shows the theoretical elemental composition of this compound, which serves as the benchmark for experimental elemental analysis results.

Utility as a Derivatization Reagent in Analytical Chemistry

This compound serves as a versatile derivatization reagent in analytical chemistry, primarily aimed at enhancing the detection and quantification of various analytes, particularly in the fields of mass spectrometry-based lipidomics and metabolomics. Its utility stems from the reactive chlorosulfonyl group, which can covalently label molecules containing hydroxyl, amino, or thiol functional groups. This derivatization process modifies the physicochemical properties of the analyte, leading to improved analytical performance.

One of the key applications of sulfonyl chloride-containing reagents is in charge-switch derivatization, a strategy designed to significantly boost sensitivity in mass spectrometry (MS). Many classes of compounds, such as certain lipids and metabolites, exhibit poor ionization efficiency in either positive or negative ion mode, leading to low detection sensitivity. Chemical derivatization can alter the analyte's structure to improve its ionization characteristics.

A novel derivatization method using an isomer, 3-(chlorosulfonyl)benzoic acid, has been developed for the analysis of acylglycerols, sterols, and prenols using reversed-phase ultra-high-performance liquid chromatography–tandem mass spectrometry (RP-UHPLC/MS/MS) in the negative ion mode. nih.govresearchgate.net This approach effectively switches the charge of the analytes, which are typically detected in positive ion mode, to enable more stable and efficient ionization in the negative ion mode. nih.gov This charge-switch leads to higher ionization efficiency and the formation of diagnostic fragment ions, which are crucial for sensitive and specific detection. nih.gov

The derivatization reaction introduces a sulfonic acid group, which is readily deprotonated to form a stable negative ion. This process not only enhances the signal intensity but also improves the chromatographic behavior and peak shape of the derivatized analytes. nih.govresearchgate.net For instance, the derivatization of dicarboxylic acids with reagents that reverse their polarity from negative to positive has been shown to significantly improve their separation and detection. This charge reversal, combined with electrospray ionization (ESI), increases specificity and sensitivity, allowing for the determination of trace amounts of these compounds in biological fluids.

The derivatization process with a related compound, 3-(chlorosulfonyl)benzoic acid, has been optimized, with ideal reaction conditions identified to maximize yield. nih.govresearchgate.net The stability of the resulting derivatives has also been confirmed under typical laboratory conditions, ensuring the robustness of the analytical method. nih.govresearchgate.net

| Parameter | Optimized Condition |

| Reaction Time | 40 minutes |

| Reaction Temperature | 60 °C |

| Short-term Stability | 10 hours at 4 °C |

| Long-term Stability | 5 days at -80 °C |

Table 1: Optimized Derivatization Conditions and Stability for a Related Sulfonyl Chloride Reagent. nih.govresearchgate.net

The enhanced sensitivity and specificity afforded by derivatization with reagents like this compound are particularly valuable in the fields of lipidomics and metabolomics. researchgate.net These disciplines involve the comprehensive analysis of a vast array of lipids and metabolites in biological systems, many of which are present at low concentrations.

In lipidomics, the derivatization strategy has been successfully applied to the analysis of human plasma, leading to the identification of numerous lipid species across different classes. nih.govresearchgate.net For example, using a charge-switch derivatization approach with 3-(chlorosulfonyl)benzoic acid, researchers were able to identify 92 lipid species, representing a significant improvement in detection capabilities compared to previous methods. nih.govresearchgate.net This methodology has been shown to dramatically lower the limits of detection for certain lipids, such as free sterols in plasma, reaching levels of 15–25 pmol/mL. nih.govresearchgate.net

The application of such derivatization reagents extends to various classes of lipids and metabolites that are otherwise challenging to analyze. researchgate.net For instance, diacylglycerols (DAGs), which are important signaling molecules, are often difficult to quantify due to their rapid metabolism and susceptibility to ion suppression in mass spectrometry. researchgate.net Derivatization can overcome these challenges by improving their ionization efficiency and chromatographic separation.

The derivatization of fatty acids is another critical application. While mass spectrometry can easily detect fatty acyl lipids, determining the specific location of double bonds within their structures is often not possible with conventional methods. researchgate.net Derivatization strategies can be combined with other analytical techniques, such as ozone-induced dissociation (OzID), to provide unambiguous assignment of carbon-carbon double bond locations. researchgate.net

| Analyte Class | Benefit of Derivatization | Example Reagent Application |

| Acylglycerols | Enhanced negative mode ionization | 3-(Chlorosulfonyl)benzoic acid |

| Sterols | Lowered limits of detection | 3-(Chlorosulfonyl)benzoic acid |

| Prenols | Improved sensitivity | 3-(Chlorosulfonyl)benzoic acid |

| Dicarboxylic Acids | Charge reversal for enhanced detection | Dimethylaminophenacyl Bromide |

| Fatty Acids | Facilitates structural elucidation (e.g., double bond location) | N-(4-aminomethylphenyl)pyridinium |

Table 2: Applications of Derivatization in Lipidomics and Metabolomics.

Mechanistic and Computational Studies on 5 Chlorosulfonyl 2 Propoxybenzoic Acid Transformations

Elucidation of Reaction Mechanisms for Key Derivatization Pathways and Product Formation

The primary route for the derivatization of 5-(chlorosulfonyl)-2-propoxybenzoic acid involves nucleophilic substitution at the sulfonyl sulfur atom. The chlorosulfonyl group is a potent electrophile, readily reacting with a variety of nucleophiles such as amines, alcohols, and phenols to form the corresponding sulfonamides, sulfonate esters, and phenolic sulfonate esters.

The generally accepted mechanism for these transformations is a bimolecular nucleophilic substitution (SN2) pathway. rsc.orgbeilstein-journals.orgnih.gov In this mechanism, the incoming nucleophile attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state. cdnsciencepub.com The chloride ion then departs as the leaving group, resulting in the formation of the derivatized product. This process is believed to be concerted, with bond formation and bond-breaking occurring simultaneously. nih.gov

For instance, the reaction with an amine (R-NH₂) to form a sulfonamide would proceed as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the sulfur atom of the chlorosulfonyl group.

Transition State: A trigonal bipyramidal transition state is formed where the nitrogen, sulfur, and chlorine atoms are aligned, and the oxygen and benzene (B151609) ring occupy the equatorial positions.

Leaving Group Departure: The sulfur-chlorine bond breaks, and the chloride ion is expelled.

Deprotonation: A base, often a second molecule of the amine or an added base like pyridine (B92270), removes a proton from the nitrogen atom to yield the neutral sulfonamide product.

Similarly, reactions with alcohols (R-OH) and phenols (Ar-OH) follow the same SN2 mechanism to produce sulfonate esters. The reactivity of the nucleophile plays a significant role, with stronger nucleophiles generally leading to faster reaction rates.

Kinetic and Thermodynamic Aspects of Chemical Reactivity and Stability

The reactivity of this compound is largely governed by the electrophilicity of the sulfonyl sulfur and the stability of the leaving group (chloride ion). The presence of the electron-withdrawing carboxylic acid group and the propoxy group on the benzene ring influences the electronic environment of the sulfonyl group.

Kinetic studies on the solvolysis (reaction with a solvent) of various aromatic sulfonyl chlorides provide valuable insights into their reactivity. For example, the hydrolysis of benzenesulfonyl chlorides in water has been shown to follow first-order kinetics. rsc.org The rates of these reactions are influenced by the substituents on the benzene ring. Electron-withdrawing groups tend to increase the rate of nucleophilic attack by making the sulfur atom more electrophilic, while electron-donating groups have the opposite effect. rsc.org

The stability of this compound is a key consideration for its storage and handling. Aromatic sulfonyl chlorides are generally more stable than their aliphatic counterparts. However, they are susceptible to hydrolysis in the presence of moisture. The hydrolysis reaction, which yields the corresponding sulfonic acid, is typically slow in cold water but accelerates with heat. wikipedia.org

Table 1: Representative Kinetic Data for the Solvolysis of Substituted Benzenesulfonyl Chlorides in 50% Acetone (B3395972)/50% Water at 25.0 °C

| Substituent | Rate Constant (min⁻¹) |

| p-methyl | 0.0106 |

| H | 0.0146 |

| m-nitro | 0.044 |

Data adapted from a study on benzenesulfonyl chloride and its derivatives, illustrating the effect of substituents on reactivity. beilstein-journals.org

Thermodynamically, the reactions of this compound with nucleophiles are generally favorable, driven by the formation of a stable sulfonamide or sulfonate ester bond and the departure of a good leaving group (chloride).

Quantum Chemical Calculations for Reaction Pathway Prediction and Transition State Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the reaction pathways and transition states of reactions involving this compound. nih.govnih.gov These computational methods allow for the detailed examination of the electronic structure of reactants, intermediates, transition states, and products.

For the SN2 reaction of this compound with a nucleophile, quantum chemical calculations can be used to:

Model the Geometry of the Transition State: These calculations can confirm the trigonal bipyramidal geometry of the transition state and provide precise bond lengths and angles. cdnsciencepub.com

Calculate Activation Energies: By determining the energy difference between the reactants and the transition state, the activation energy for the reaction can be calculated. This provides a theoretical basis for understanding the reaction kinetics.

Analyze Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. In the case of this compound, the LUMO is expected to be localized on the sulfonyl group, indicating that this is the site of nucleophilic attack. nih.gov

Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electrostatic potential on the surface of a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP map would show a region of high positive potential around the sulfur atom, confirming its electrophilic nature.

These computational approaches provide a molecular-level understanding of the reaction mechanism that complements experimental findings.

Molecular Modeling and Docking Studies Focused on Chemical Interactions and Binding Modes

Molecular modeling and docking studies are invaluable for understanding how derivatives of this compound, such as sulfonamides, might interact with biological targets like enzymes or receptors. rjb.ronih.govsciepub.com These computational techniques predict the preferred binding orientation of a ligand (the derivative) within the active site of a protein and estimate the strength of the interaction.

A typical molecular docking workflow for a sulfonamide derivative of this compound would involve:

Preparation of the Ligand and Receptor: The 3D structure of the sulfonamide derivative is generated and optimized. The 3D structure of the target protein is obtained from a repository like the Protein Data Bank.

Docking Simulation: A docking algorithm is used to place the ligand into the active site of the receptor in various possible conformations and orientations.

Scoring and Analysis: The different binding poses are evaluated using a scoring function that estimates the binding affinity. The pose with the best score is then analyzed to identify key molecular interactions.

The interactions that are typically analyzed include:

Hydrogen Bonds: The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor and acceptor. The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. The carboxylic acid group of the parent molecule also provides hydrogen bonding capabilities.

Hydrophobic Interactions: The propoxy group and the benzene ring can engage in hydrophobic interactions with nonpolar amino acid residues in the active site.

Electrostatic Interactions: The polar groups on the molecule can form electrostatic interactions with charged or polar residues in the protein.

By understanding these binding modes, researchers can rationally design more potent and selective derivatives of this compound for specific biological applications.

Emerging Research Applications and Future Perspectives of 5 Chlorosulfonyl 2 Propoxybenzoic Acid in Chemical Sciences

Development of Novel Chemical Probes and Tags from Chlorosulfonyl Precursors (e.g., Sulfonyl Fluoride (B91410) Probes)

Chlorosulfonyl compounds such as 5-(Chlorosulfonyl)-2-propoxybenzoic acid are valuable precursors in the synthesis of highly specialized tools for chemical biology and medicinal chemistry. While the chlorosulfonyl group itself is highly reactive, it is often converted to the corresponding sulfonyl fluoride (-SO₂F) to create more stable and selective chemical probes. Sulfonyl chlorides can serve as key intermediates in the synthesis of sulfonyl fluorides.

Sulfonyl fluorides have gained prominence as a class of "warhead" chemotypes for covalent probes due to their unique reactivity profile. They are relatively stable but can react selectively with a range of nucleophilic amino acid residues within proteins, including serine, threonine, tyrosine, lysine, cysteine, and histidine. This reactivity allows for the irreversible labeling and modulation of protein targets, making them powerful tools for identifying and characterizing protein function and for drug discovery. The conversion of a precursor like this compound to a sulfonyl fluoride would involve a straightforward halogen exchange reaction. The resulting molecule could then be further elaborated to target specific proteins, leveraging the carboxylic acid group as a handle for attaching recognition elements.

| Probe Type | Precursor Functional Group | Reactive Warhead | Target Amino Acid Residues | Application |

|---|---|---|---|---|

| Covalent Protein Label | -SO₂Cl | -SO₂F | Serine, Threonine, Lysine, Tyrosine, Cysteine, Histidine | Activity-based protein profiling, Target identification and validation |

| Fragment-Based Screening Tag | -SO₂Cl | -SO₂F | Multiple nucleophilic residues | Identification of weak-binding fragments for drug discovery |

Advanced Catalytic Applications in Stereoselective Organic Synthesis

While this compound is not itself a direct catalyst, its structure provides a straightforward route to potent catalytic species. The chlorosulfonyl group can be easily hydrolyzed to a sulfonic acid (-SO₃H). The resulting arenesulfonic acid is a strong Brønsted acid, a class of catalysts widely employed in organic synthesis.

Solid-supported and homogeneous sulfonic acid catalysts are utilized in a multitude of reactions, including esterifications, acylations, and condensations. researchgate.netmdpi.com Of particular importance is their application in stereoselective synthesis, where a chiral environment is created to favor the formation of one enantiomer or diastereomer over others. By incorporating the sulfonic acid functionality derived from this compound into a chiral backbone, it is conceivable to design novel, highly effective organocatalysts. The propoxy and carboxylic acid groups offer sites for further modification, allowing for the fine-tuning of the catalyst's steric and electronic properties to achieve high levels of enantioselectivity in reactions such as asymmetric additions, cyclizations, and rearrangements. acs.orgnih.govresearchgate.net

| Catalyst Type | Active Group | Key Reaction Types | Potential Advantage |

|---|---|---|---|

| Brønsted Acid Catalyst | -SO₃H (from hydrolysis of -SO₂Cl) | Esterification, Friedel-Crafts, Aldol Condensation | High acidity, potential for recovery and reuse if immobilized. mdpi.com |

| Chiral Brønsted Acid Catalyst | -SO₃H on a chiral scaffold | Asymmetric Mannich reaction, Asymmetric Diels-Alder | Enables stereoselective synthesis of complex molecules. |

New Frontiers in Analytical Method Development Leveraging its Reactive Functionality

The high electrophilicity of the chlorosulfonyl group makes this compound a promising reagent for analytical chemistry, particularly as a derivatizing agent in chromatography. molport.com Many classes of molecules, such as alcohols, phenols, and amines, lack a strong chromophore or are difficult to ionize, making their detection by HPLC with UV-Vis detection or by mass spectrometry (MS) challenging. nih.govddtjournal.com

Chemical derivatization modifies the analyte to attach a tag that enhances its detectability. researchgate.net Arylsulfonyl chlorides are well-known derivatizing agents that react with nucleophilic analytes to form stable sulfonamides or sulfonate esters. sdiarticle4.comnih.gov A recent study highlighted the use of a similar compound, 3-(chlorosulfonyl)benzoic acid, as a novel derivatizing agent for the sensitive analysis of lipids, sterols, and tocopherols (B72186) by UHPLC-MS/MS. nih.gov The reaction attaches a benzoic acid moiety, which acts as a "charge-switch," significantly improving ionization efficiency in negative-ion mode mass spectrometry and leading to predictable fragmentation patterns that aid in identification. nih.gov This approach dramatically lowers the limits of detection for these important biological molecules. nih.gov The structure of this compound is well-suited for similar applications, offering a robust method for tagging and quantifying a wide range of analytes in complex biological or environmental samples.

| Target Analyte Functional Group | Reaction Product | Analytical Technique | Benefit of Derivatization |

|---|---|---|---|

| Primary/Secondary Amines (-NH₂, -NHR) | Sulfonamide | HPLC-UV, LC-MS | Introduces a UV chromophore; improves ionization efficiency. sdiarticle4.com |

| Alcohols/Phenols (-OH) | Sulfonate Ester | HPLC-UV, LC-MS/MS | Enhances sensitivity and provides specific fragmentation patterns for MS detection. nih.govnih.gov |

| Thiols (-SH) | Thiosulfonate | LC-MS | Stabilizes volatile analytes and improves chromatographic behavior. |

Potential Applications in Materials Science and Polymer Chemistry as a Functional Monomer or Cross-linking Agent

The bifunctional nature of this compound makes it a highly attractive candidate for applications in polymer and materials science. It can serve as either a functional monomer to introduce specific properties into a polymer chain or as a cross-linking agent to create robust polymer networks.

As a functional monomer, the carboxylic acid group can participate in polymerization reactions, such as step-growth polymerization with diols or diamines to form polyesters or polyamides, respectively. This would incorporate the main body of the molecule into the polymer backbone, leaving the chlorosulfonyl group as a pendant reactive site. researchgate.net This pendant group can then be used in post-polymerization modification reactions. For example, it could be reacted with amines to attach side chains with specific biological, optical, or electronic properties. Arylsulfonyl halides have also been used as initiators for living radical polymerization. cmu.edu

Alternatively, this compound can act as a cross-linking agent. nih.gov In a system containing a polymer with nucleophilic side groups (e.g., hydroxyl or amine groups), the chlorosulfonyl group can react to form stable sulfonate ester or sulfonamide linkages between polymer chains. This cross-linking process is crucial for improving the mechanical strength, thermal stability, and solvent resistance of materials. Polymer-bound sulfonyl chloride is a commercially available reagent, demonstrating the utility of this functionality in solid-phase synthesis and material modification. sigmaaldrich.com

| Role | Reactive Group(s) Utilized | Resulting Polymer Structure | Potential Application |

|---|---|---|---|

| Functional Monomer | Carboxylic acid (-COOH) for polymerization | Linear polymer with pendant -SO₂Cl groups | Materials for surface modification, functional membranes, or drug delivery systems. |

| Cross-linking Agent | Chlorosulfonyl (-SO₂Cl) for linking chains | Networked polymer with sulfonamide or sulfonate ester cross-links | Thermosets, hydrogels, high-performance elastomers. |

| Polymer Initiator | Chlorosulfonyl (-SO₂Cl) for initiating polymerization | Polymer chain with a terminal sulfonyl group | Synthesis of well-defined block copolymers. cmu.edu |

Q & A

Q. What are the optimal synthetic routes for preparing 5-(Chlorosulfonyl)-2-propoxybenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via chlorosulfonation of 2-propoxybenzoic acid using chlorosulfonic acid under controlled conditions. For example, a similar synthesis (e.g., 5-(chlorosulfonyl)-2-iodobenzoic acid) involves cooling chlorosulfonic acid in an ice bath, adding the precursor (e.g., o-iodobenzoic acid), and heating to 115°C under argon to prevent oxidation . Key parameters include temperature control, inert gas protection (argon), and stoichiometric ratios. Post-reaction, the product is filtered, washed with water, and dried. Optimization may involve adjusting reaction time or acid concentration to improve yield.

Q. How should researchers handle solubility challenges during experimental preparation?

- Methodological Answer : For aqueous-insoluble batches, prepare stock solutions in DMSO (e.g., 10 mM) and dilute with co-solvents like Tween 80 and saline (e.g., 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% saline) to enhance solubility . Vortexing and sonication at 37°C for 15–30 minutes can further aid dissolution. Avoid repeated freeze-thaw cycles; store aliquots at -80°C for long-term stability (≤6 months) or -20°C for short-term use (≤1 month) .

Q. What analytical techniques are recommended for characterizing purity and structure?

- Methodological Answer : Use LC-MS (e.g., DART-MS) to confirm molecular weight (exact mass: 234.00205) and NMR (¹H and ¹³C) to verify substituent positions. For example, derivatives like 5-(N-(4-butylphenyl)sulfamoyl)-2-iodobenzoic acid showed distinct aromatic proton shifts (δ 7.8–8.2 ppm) and sulfonamide-related peaks . Chromatographic purity (>97%) can be assessed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers design sulfonamide derivatives for targeted biological activity?

- Methodological Answer : Replace the chlorosulfonyl group with nucleophiles (e.g., hydrazides, thiocarbohydrazides) to generate derivatives. For instance, salicylic acid-5-sulfohydrazide (SA-SH) analogs were synthesized via nucleophilic substitution, yielding compounds screened for anti-cancer activity . Computational tools (e.g., molecular docking) can predict binding affinity to targets like mutant IDH1 in gliomas . Validate activity using in vitro assays (e.g., cell viability, enzyme inhibition).

Q. What strategies resolve discrepancies in reaction yields or by-product formation during synthesis?

- Methodological Answer : Monitor reactions in real-time using TLC or LC-MS to identify intermediates/by-products. For example, incomplete chlorosulfonation may result in unreacted 2-propoxybenzoic acid, detectable via HPLC retention time shifts. If by-products persist, optimize purification (e.g., silica gel chromatography with ethyl acetate/hexane gradients) . Adjust stoichiometry (e.g., excess chlorosulfonic acid) or reaction time to suppress side reactions.

Q. How can stability studies under varying pH and temperature conditions inform storage protocols?

- Methodological Answer : Conduct accelerated degradation studies:

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Analyze degradation via HPLC .

- Thermal Stability : Heat aliquots to 40–60°C and monitor decomposition kinetics.

- Light Sensitivity : Expose to UV light (254 nm) and assess photodegradation.

Results guide storage in amber vials at -20°C under argon to prevent hydrolysis/oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.